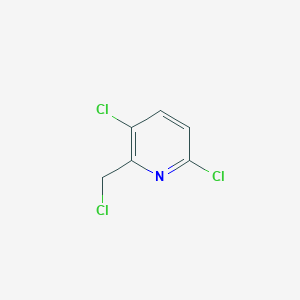
3,6-Dichloro-2-(chloromethyl)pyridine
Cat. No. B1321736
Key on ui cas rn:
58803-95-5
M. Wt: 196.5 g/mol
InChI Key: POFJYFSYZFACOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04028092
Procedure details


The haloalkylpyridine reactants employed as starting materials in the present invention are readily available or can be prepared according to known procedures or procedures analogous thereto. For example, the 3,6-dichloro-2-chloromethyl pyridine is prepared by converting the methyl ester of 3,6-dichloropyridine carboxylic acid to the corresponding alcohol by reaction with NaBH4 and methanol in the presence of water. The 3,6-dichloro-2-hydroxymethylpyridine product is then reacted with thionyl chloride in the presence of a catalytic amount of pyridine hydrochloride at temperatures of about 65° C. for a period of from about 15 to about 20 minutes. The thionylchloride is then removed by evaporation and the residue cooled, mixed with ice and then extracted with hexane. The desired 3,6-dichloro-2-chloromethyl pyridine reactant is obtained as a light yellow oil. Other haloalkyl pyridine starting materials can be prepared in an analogous manner.
[Compound]
Name
haloalkylpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four







Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:9](O)=O)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[BH4-].[Na+].[Cl:14]C1C(CO)=NC(Cl)=CC=1.S(Cl)(Cl)=O.Cl.N1C=CC=CC=1>O.CO>[Cl:1][C:2]1[C:3]([CH2:9][Cl:14])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1 |f:1.2,5.6|
|
Inputs


Step One
[Compound]
|
Name
|
haloalkylpyridine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
methyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NC(=CC1)Cl)C(=O)O
|
Step Four
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NC(=CC1)Cl)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
can be prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The thionylchloride is then removed by evaporation
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the residue cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed with ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NC(=CC1)Cl)CCl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
